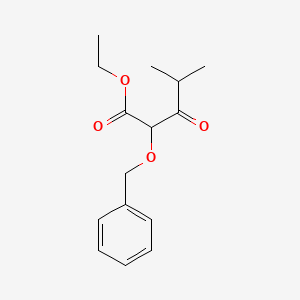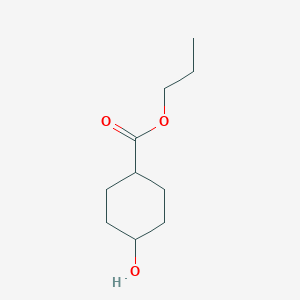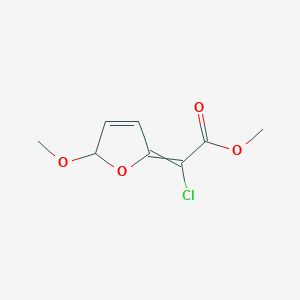
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate is an organic compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its unique structure, which includes a methoxy group and a chloroacetate moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate typically involves the reaction of 5-methoxyfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol in the presence of a base to yield the desired ester. The reaction conditions generally require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and aldehydes from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and modulation of metabolic pathways. The methoxy group and chloroacetate moiety contribute to its ability to form stable intermediates and transition states during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-methoxyfuran-2-carboxylate: Similar in structure but lacks the chloro group.
Ethyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate: Similar but with an ethyl ester instead of a methyl ester.
Methyl 5-chlorofuran-2-carboxylate: Similar but lacks the methoxy group.
Uniqueness
Methyl chloro(5-methoxyfuran-2(5H)-ylidene)acetate is unique due to the presence of both a methoxy group and a chloroacetate moiety. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
110225-51-9 |
|---|---|
Fórmula molecular |
C8H9ClO4 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(2-methoxy-2H-furan-5-ylidene)acetate |
InChI |
InChI=1S/C8H9ClO4/c1-11-6-4-3-5(13-6)7(9)8(10)12-2/h3-4,6H,1-2H3 |
Clave InChI |
IZXBRCHEUJNBEN-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC(=C(C(=O)OC)Cl)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
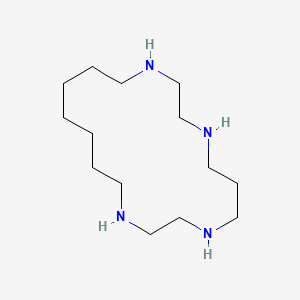
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
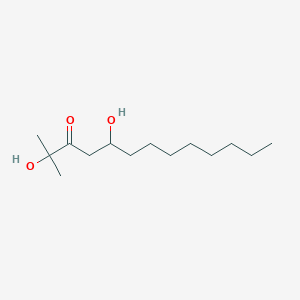
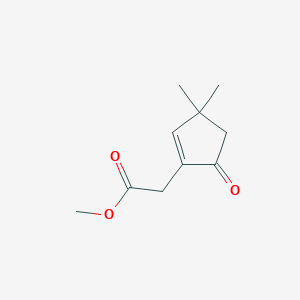
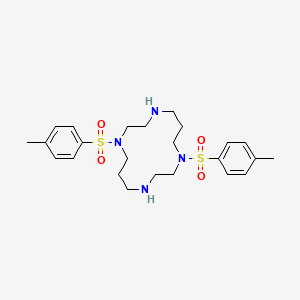
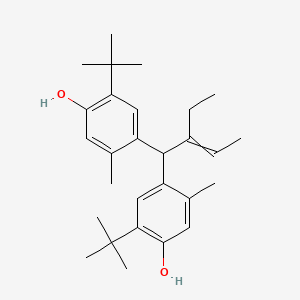
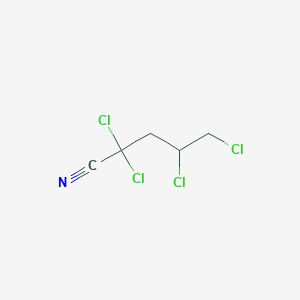
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
